molecular formula C9H7F2NO3 B3025492 2-[(2,6-difluorobenzoyl)amino]acetic Acid CAS No. 66648-38-2

2-[(2,6-difluorobenzoyl)amino]acetic Acid

Cat. No. B3025492
CAS RN: 66648-38-2
M. Wt: 215.15 g/mol
InChI Key: GKFLIRAXEAGJGO-UHFFFAOYSA-N
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Description

“2-[(2,6-difluorobenzoyl)amino]acetic Acid” is a chemical compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 .


Molecular Structure Analysis

The InChI code for “2-[(2,6-difluorobenzoyl)amino]acetic Acid” is 1S/C9H7F2NO3/c10-5-2-1-3-6(11)8(5)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[(2,6-difluorobenzoyl)amino]acetic Acid” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Herbicidal Activities

2,6-Difluorobenzoylthiourea, synthesized from 2,6-difluorocarboxylic acid, shows notable herbicidal activity. This compound is a derivative of 2,6-difluorobenzoyl, indicating the potential use of 2-[(2,6-difluorobenzoyl)amino]acetic acid in herbicide development (Liu Chang-chun, 2006).

Crystal Structures in Co-crystals

2-[(2,6-difluorobenzoyl)amino]acetic acid derivatives have been studied for their crystal structures. In one study, the crystal structures of 2-carboxyphenoxyacetic acid and its adducts were determined, which is relevant to understanding the molecular interactions in such derivatives (K. Byriel, D. Lynch, Graham Smith, C. Kennard, 1991).

Aldose Reductase Inhibition and Antioxidant Activity

Substituted benzenesulfonamides, incorporating a 2,6-difluorophenol structure similar to 2-[(2,6-difluorobenzoyl)amino]acetic acid, have been found to inhibit aldose reductase, an enzyme implicated in diabetic complications. These compounds also exhibit potent antioxidant properties (P. Alexiou, V. Demopoulos, 2010).

Pseudocapacitance Performance in Electrochemical Applications

In an electrochemical study, derivatives of phenylglycine, which structurally resemble 2-[(2,6-difluorobenzoyl)amino]acetic acid, demonstrated enhanced pseudocapacitance performance. This suggests potential applications in supercapacitor development (E. Kowsari, A. Ehsani, S. Assadi, R. Safari, M. Sajedi, 2019).

Antiinflammatory Activity

Related acetic acid derivatives have been synthesized and shown to possess antiinflammatory properties, indicating that 2-[(2,6-difluorobenzoyl)amino]acetic acid could potentially have similar applications (J. Ackrell, Y. Antonio, F. Franco, R. Landeros, A. Leon, J. Muchowski, M. L. Maddox, P. Nelson, W. Rooks, A. Roszkowski, M. B. Wallach, 1978).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(2,6-difluorobenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-5-2-1-3-6(11)8(5)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFLIRAXEAGJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383911
Record name 2,6-Difluorohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-difluorobenzoyl)amino]acetic Acid

CAS RN

66648-38-2
Record name 2,6-Difluorohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,6-difluorophenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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